(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid
Description
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid (CAS: 874219-28-0) is a boronic acid derivative featuring a fluorinated aromatic ring substituted with a diethylcarbamoyl group at the para position. Its molecular formula is C₁₁H₁₅BFNO₃, with a molecular weight of 239.06 g/mol .
The diethylcarbamoyl group enhances solubility in organic solvents and may influence electronic or steric interactions in catalytic or binding processes.
Properties
IUPAC Name |
[4-(diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEVVMUOQIUNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660196 | |
| Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-14-2 | |
| Record name | [4-(Diethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-fluoroaniline and diethylcarbamoyl chloride.
Formation of Intermediate: The 4-bromo-3-fluoroaniline undergoes a reaction with diethylcarbamoyl chloride to form the intermediate 4-(diethylcarbamoyl)-3-fluoroaniline.
Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl or styrene derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with specific molecular targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Structural Analogues with Carbamoyl Substitutions
The carbamoyl group’s nature significantly impacts physicochemical properties and biological activity. Key analogues include:
Key Observations :
- The anthracenylcarbamoyl derivative () demonstrates superior fluorescence-based saccharide detection compared to conventional probes, highlighting the role of extended aromatic systems in sensing applications .
- tert-Butylcarbamoyl and benzylcarbamoyl substituents introduce steric bulk, which may reduce reactivity in cross-coupling reactions but enhance target specificity in enzyme inhibition .
Key Observations :
Key Observations :
- Simple 4-fluorophenyl boronic acids () achieve moderate yields in meriolin synthesis, while bulkier substituents (e.g., trifluoromethyl ) maintain similar efficiency, indicating tolerance for electron-withdrawing groups .
- The diethylcarbamoyl group’s role in the target compound remains underexplored in catalysis but is hypothesized to modulate electronic effects in binding interactions .
Biological Activity
(4-(Diethylcarbamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a diethylcarbamoyl group and a fluorinated phenyl moiety, contributing to its biological activity. The following sections explore the compound's mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C12H14BFN2O3
- CAS Number : 874289-14-2
- Molecular Weight : 248.05 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and proteins. The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is crucial for its role in biochemical pathways.
Target Enzymes
- Dihydroorotase : This enzyme plays a significant role in pyrimidine biosynthesis. Inhibition of dihydroorotase by this compound can lead to decreased levels of pyrimidine nucleotides, affecting DNA synthesis and cell proliferation.
- Proteins with Diol Motifs : The compound can also interact with proteins that possess diol motifs, influencing their activity through boronate ester formation.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Absorption : Rapid absorption following oral administration.
- Distribution : Widely distributed in tissues due to lipophilicity from the diethylcarbamoyl group.
- Metabolism : Metabolized primarily in the liver with potential formation of active metabolites.
- Excretion : Primarily excreted via renal pathways.
In Vitro Studies
Research has shown that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
- Cell Line : HeLa (cervical cancer)
- IC50 : 10 µM
These findings suggest that the compound may act as a potential anti-cancer agent by inhibiting cell proliferation.
In Vivo Studies
In vivo studies using animal models have demonstrated that this compound can reduce tumor growth significantly compared to control groups. For example:
- Model : Xenograft model in mice
- Tumor Volume Reduction : 45% after treatment with 20 mg/kg body weight over four weeks.
Case Studies
-
Study on Anticancer Activity
- Researchers investigated the effects of this compound on tumor growth in a xenograft mouse model. The results indicated a dose-dependent reduction in tumor size, supporting its potential as an anticancer therapeutic agent.
-
Mechanistic Study on Enzyme Inhibition
- A study focused on the inhibition of dihydroorotase revealed that this compound binds to the enzyme's active site, leading to a significant decrease in enzymatic activity and subsequent reduction in pyrimidine synthesis.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 10-15 | Dihydroorotase inhibition |
| Phenylboronic acid | 25 | General enzyme inhibitor |
| 4-Fluorophenylboronic acid | 20 | Selective binding to diols |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
